![molecular formula C20H18ClN5O B2523111 7-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 867042-77-1](/img/structure/B2523111.png)

7-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

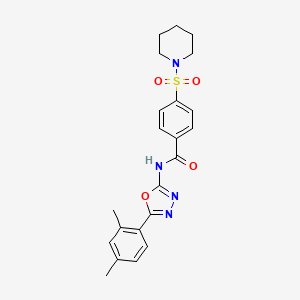

The compound is a derivative of the triazolopyrimidine family, which is known for its diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar compounds can offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives typically involves multi-component reactions, as seen in the synthesis of N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides . These reactions often use acetoacetanilides and aromatic aldehydes as starting materials, which suggests that the synthesis of the compound may also involve similar starting materials and a multi-step process including cyclization and substitution reactions.

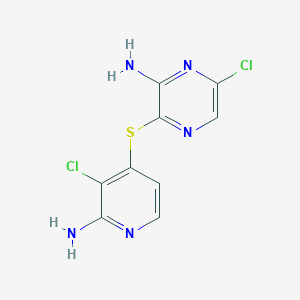

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of multiple aromatic rings and nitrogen-containing heterocycles. The crystal structure of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, shows that molecules can form inversion dimers via hydrogen bonds and are further stabilized by π-stacking interactions . This implies that the compound may also exhibit similar molecular interactions, contributing to its stability and potential for forming crystalline structures.

Chemical Reactions Analysis

Triazolopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, as demonstrated by the synthesis of N-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine isomers . These reactions can be used to introduce different functional groups, which can alter the biological activity and physical properties of the compounds. The compound may also be amenable to such modifications, which could be explored for the development of new pharmaceuticals or materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure. The presence of aromatic rings and heteroatoms can affect the compound's solubility, melting point, and stability. Spectroscopic methods, such as IR and PMR spectroscopy, along with mass spectrometry, are commonly used to confirm the structures of synthesized compounds . These techniques would likely be applicable in analyzing the physical and chemical properties of the compound , providing valuable information for its potential use in various applications.

科学的研究の応用

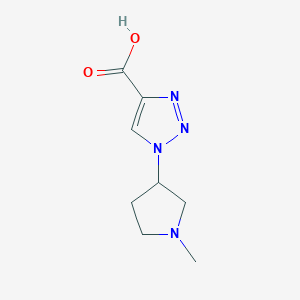

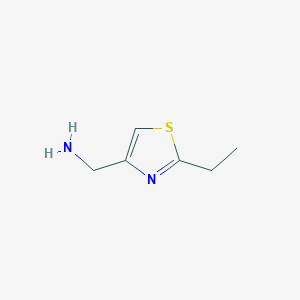

Chemical Synthesis and Derivative Development The chemical compound belongs to a broader class of compounds known for their versatility in chemical synthesis and potential biological activities. Research has explored various derivatives within this chemical family, focusing on their synthesis and potential applications. For example, studies have reported on the synthesis of novel pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives, showcasing the structural variability and potential for creating compounds with diverse biological activities (El-Agrody et al., 2001). Additionally, the antimicrobial and antioxidant activities of triazolopyrimidines have been evaluated, highlighting their potential as therapeutic agents (Gilava et al., 2020).

Antimicrobial and Biological Activity The biological activity of triazolopyrimidine derivatives has been a subject of interest, particularly their antimicrobial properties. Syntheses of N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides have demonstrated significant antimicrobial potential, providing a basis for further investigation into their therapeutic applications (Gein et al., 2010). This research aligns with efforts to address the growing concern of antibiotic resistance and the need for new antimicrobial agents.

Synthetic Methodologies and Supramolecular Chemistry The compound's relevance extends to the field of supramolecular chemistry, where its derivatives have been used to explore hydrogen-bonded supramolecular assemblies. Such studies not only advance our understanding of molecular interactions but also pave the way for the development of novel materials with specific functions (Fonari et al., 2004).

Structural and Crystallographic Studies Crystallographic analyses of triazolopyrimidine derivatives have provided insights into their molecular structures, highlighting the role of intermolecular interactions in determining molecular arrangements and potential reactivity. These studies are crucial for the rational design of compounds with desired properties and functions (Boechat et al., 2014).

特性

IUPAC Name |

7-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5O/c1-12-7-3-6-10-16(12)25-19(27)17-13(2)24-20-22-11-23-26(20)18(17)14-8-4-5-9-15(14)21/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXCORFQYKPQNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=CC=C4Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(5-Methyl-1,2,3,4-tetraazol-2-yl)adamantanyl]acetyl chloride](/img/structure/B2523036.png)

![(Z)-N-acetyl-3-(phenylimino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2523039.png)

![2-(allylsulfanyl)-3-(2-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2523043.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2523044.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2523047.png)

![ethyl 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate](/img/structure/B2523050.png)

![methyl 2-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2523051.png)